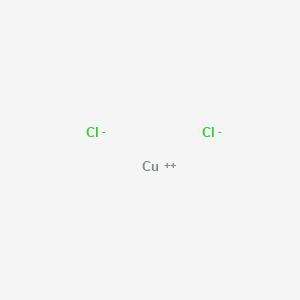

Copper;dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cupric chloride, also known as copper(II) chloride, is an inorganic compound with the chemical formula CuCl₂. It exists in two forms: the anhydrous form, which is a yellowish-brown powder, and the dihydrate form, which is a blue-green crystalline solid. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

作用機序

Target of Action

Copper dichloride has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1 . This transporter is overexpressed in a variety of cancer cells . In addition, copper dichloride has been used in the development of hybrid metallodrugs for the treatment of estrogen receptor-positive (ER+) luminal A breast cancer .

Mode of Action

Copper dichloride acts as a protective agent, inhibiting fungal spores and pathogens from entering the host tissues . It exhibits multi-site activity . In the context of cancer therapy, copper dichloride complexes have shown remarkable activity against ER+ human glioblastoma and breast carcinomas .

Biochemical Pathways

Copper is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . These proteins impact autophagosome formation, cell proliferation, and metabolism . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

It is known that copper dichloride is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of copper dichloride’s action is multifaceted. In the context of cancer therapy, it has been shown to induce apoptosis and exhibit antioxidant activity . Moreover, it has been found to be moderately toxic to fish, algae, earthworms, and honeybees, and via the oral route to mammals .

Action Environment

The action of copper dichloride can be influenced by environmental factors. For instance, its solubility in water suggests that its action, efficacy, and stability could be affected by the hydration state of the environment

生化学分析

Biochemical Properties

Copper dichloride participates in a wide range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . The nature of these interactions often involves the donation or acceptance of electrons, given copper dichloride’s redox properties .

Cellular Effects

Copper dichloride influences cell function in several ways. It has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1, which is overexpressed in a variety of cancer cells . It can also generate free radicals and increase oxidative stress when present in excess, leading to potential cellular damage .

Molecular Mechanism

The molecular mechanism of copper dichloride involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, copper dichloride can directly catalyze the oxidation of metabolic molecules in mitochondria, driving metabolic and epigenetic programming that underlies immune-cell activation .

Temporal Effects in Laboratory Settings

The effects of copper dichloride can change over time in laboratory settings. For example, in a study of soil copper pollution, temporal changes in microbial metatranscriptomes were observed with increasing copper levels

Dosage Effects in Animal Models

The effects of copper dichloride can vary with different dosages in animal models. For instance, in a study involving healthy volunteers, the highest uptake of copper dichloride was observed in the liver, followed by the lower and upper large intestine walls, and pancreas . The critical organ was the liver, with mean absorbed doses varying between men and women .

Metabolic Pathways

Copper dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, copper dichloride can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .

Transport and Distribution

Copper dichloride is transported and distributed within cells and tissues through specific transporters. For instance, mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .

Subcellular Localization

Copper dichloride localizes within specific compartments or organelles within the cell. For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . The subcellular localization of copper dichloride can affect its activity or function .

準備方法

Cupric chloride can be synthesized through several methods:

Direct Synthesis: Copper metal reacts with chlorine gas to form cupric chloride[ \text{Cu} + \text{Cl}_2 \rightarrow \text{CuCl}_2 ]

Reaction with Hydrochloric Acid: Copper(II) oxide or copper(II) carbonate reacts with hydrochloric acid to produce cupric chloride[ \text{CuO} + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + 2\text{HCl} \rightarrow \text{CuCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production: Cupric chloride is industrially produced by the chlorination of copper metal or copper(I) chloride in the presence of hydrochloric acid.

化学反応の分析

Cupric chloride undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Cupric chloride can be reduced to copper(I) chloride or elemental copper[ 2\text{CuCl}_2 + \text{H}_2 \rightarrow 2\text{CuCl} + 2\text{HCl} ] [ \text{CuCl}_2 + \text{H}_2 \rightarrow \text{Cu} + 2\text{HCl} ]

Substitution Reactions: Cupric chloride reacts with other halides to form different copper halides[ \text{CuCl}_2 + 2\text{NaBr} \rightarrow \text{CuBr}_2 + 2\text{NaCl} ]

Complex Formation: Cupric chloride forms complexes with various ligands, such as ammonia and water, resulting in compounds like [Cu(NH₃)₄]Cl₂ and CuCl₂·2H₂O.

科学的研究の応用

Cupric chloride has numerous applications in scientific research:

類似化合物との比較

Cupric chloride can be compared with other copper compounds:

Copper(I) Chloride (CuCl): Unlike cupric chloride, copper(I) chloride is less stable and more reactive.

Copper(II) Sulfate (CuSO₄): This compound is widely used as a fungicide and in electroplating.

Copper(II) Nitrate (Cu(NO₃)₂): Used in the production of other copper compounds and as a catalyst, it is highly soluble in water and has strong oxidizing properties.

Cupric chloride stands out due to its versatility in forming complexes and its significant role in various industrial processes.

特性

Key on ui mechanism of action |

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |

|---|---|

CAS番号 |

7447-39-4 |

分子式 |

Cl2Cu CuCl2 |

分子量 |

134.45 g/mol |

IUPAC名 |

dichlorocopper |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |

InChIキー |

ORTQZVOHEJQUHG-UHFFFAOYSA-L |

SMILES |

[Cl-].[Cl-].[Cu+2] |

正規SMILES |

Cl[Cu]Cl |

沸点 |

993 °C DECOMP TO CUPROUS CHLORIDE |

Color/Form |

Yellow to brown, microcrystalline powder Yellow-brown, monoclinic crystals |

密度 |

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

630 °C (extrapolated) |

Key on ui other cas no. |

7447-39-4 1344-67-8 |

物理的記述 |

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

関連するCAS |

10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |

賞味期限 |

Forms dihydrate in moist air. |

溶解性 |

Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C 68 g/100 cc methanol @ 15 °C 73 parts/100 parts water @ 20 °C |

同義語 |

copper(II) chloride CuCl2 cupric chloride cupric chloride anhydrous cupric chloride dihydrate cupric chloride eriochalcite (CuCl2.2H2O) cupric chloride, 64Cu-labeled cpd cupric chloride, dihydrate 2H-labeled cpd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

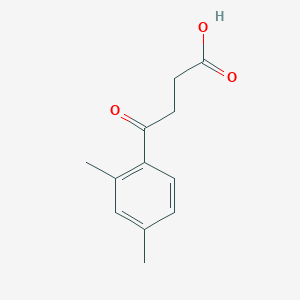

![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)